molecular formula C10H15N B1597333 Benzenemethanamine, N,N,4-trimethyl- CAS No. 4052-88-4

Benzenemethanamine, N,N,4-trimethyl-

Cat. No.: B1597333
CAS No.: 4052-88-4
M. Wt: 149.23 g/mol
InChI Key: JAOPKYRWYXCGOQ-UHFFFAOYSA-N
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Description

Benzenemethanamine, N,N,4-trimethyl- is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
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Biological Activity

Benzenemethanamine, N,N,4-trimethyl- (commonly referred to as DMT or dimethylbenzylamine) is a compound with significant biological activity and applications in various fields, including chemistry, biology, and medicine. This article delves into its biological effects, mechanisms of action, and relevant case studies while providing an overview of its toxicological profile.

Chemical Structure:

  • Molecular Formula: C10H15N
  • Molecular Weight: 149.24 g/mol

The trimethyl groups on the nitrogen atom enhance the compound's lipophilicity, facilitating its penetration through biological membranes. This property is crucial for its interaction with various biological targets.

The biological activity of Benzenemethanamine, N,N,4-trimethyl- is primarily attributed to its ability to interact with molecular targets through:

  • Hydrogen bonding: The amine group can form hydrogen bonds with target molecules.
  • Electrostatic interactions: These interactions influence the activity and function of various biological systems.

Pharmacological Effects

Benzenemethanamine has been investigated for several pharmacological properties:

  • Neurotransmitter Modulation: Preliminary studies indicate that it may affect serotonin and dopamine levels in the brain, potentially influencing mood and behavior .
  • Anti-inflammatory Properties: Some studies suggest that it may exhibit anti-inflammatory effects, although further research is needed to confirm these findings .

Toxicological Profile

Research indicates that Benzenemethanamine can be hazardous under certain conditions:

  • Carcinogenicity: Evidence from experimental studies in rats and mice suggests potential carcinogenic activity .
  • Acute Toxicity: Case studies report adverse effects following exposure, such as methaemoglobinaemia in a child who ingested a product containing this compound .
  • Repeated Exposure Risks: In a 13-week oral study on rats, high doses led to significant mortality and clinical symptoms such as cyanosis and lethargy .

Case Studies

  • Methaemoglobinaemia Incident:
    A 16-month-old girl ingested a nail solution containing DMT and experienced acute cyanotic episodes. She was treated successfully after inducing vomiting .
  • Allergic Reactions:
    A dental student exhibited blistering and swelling after contact with dental materials containing DMT. Patch tests confirmed sensitivity to the compound .
  • Chronic Exposure Study:
    In a chronic toxicity study involving F344 rats, significant adverse effects were noted at high doses (250 mg/kg bw), including abnormal breathing and lethargy. The study highlighted the need for careful monitoring of exposure levels in industrial applications .

Comparative Analysis

To understand the uniqueness of Benzenemethanamine compared to similar compounds, consider the following:

Compound NameKey FeaturesBiological Activity
Benzenemethanamine, N,N,4-trimethyl-Contains trimethyl groups enhancing lipophilicityNeurotransmitter modulation
Benzenemethanamine, 4-methyl-Lacks trimethyl groups; different chemical propertiesLimited neuroactive properties
N,N-DimethylbenzylamineSimilar amine structure but different substituentsNot extensively studied for neuroactivity

Scientific Research Applications

Industrial Applications

  • Catalyst in Polymer Production
    • Polyurethane Foams : Dimethylbenzylamine is widely used as a catalyst in the production of polyurethane foams. Its ability to accelerate the reaction between isocyanates and polyols makes it essential in foam manufacturing.
    • Epoxy Resins : It serves as a cure enhancement catalyst in epoxy resin formulations, improving the mechanical properties of the final product .
  • Phase Transfer Catalysts
    • The compound's tertiary amine functionality allows it to act as a phase transfer catalyst, facilitating reactions between reactants in different phases, which is crucial in organic synthesis .
  • Chemical Intermediates
    • Dimethylbenzylamine is utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its derivatives are explored for their potential biological activities and therapeutic applications .

Biological Studies

Research has indicated that dimethylbenzylamine may influence neurotransmitter systems due to its structural similarity to natural phenylethylamines. This similarity prompts investigations into its potential effects on mood and cognition.

Chemical Research

Dimethylbenzylamine is employed as a chiral building block in organic synthesis. It participates in cyclometalation reactions with transition metals, leading to the formation of valuable chiral complexes that can be used in asymmetric synthesis .

Case Studies

  • Polyurethane Foam Production
    • A study demonstrated that incorporating dimethylbenzylamine significantly enhanced the reaction rate and final properties of polyurethane foams compared to traditional catalysts. The resulting foams exhibited improved thermal stability and mechanical strength.
  • Epoxy Resin Formulations
    • Research highlighted the effectiveness of dimethylbenzylamine as a catalyst in epoxy resin systems. The study noted that varying the concentration of this amine affected the cure time and final hardness of the resin, indicating its critical role in optimizing epoxy formulations.

Data Tables

ApplicationDescriptionBenefits
Polyurethane FoamsCatalyst for foam formationAccelerated reaction rates
Epoxy ResinsCure enhancement catalystImproved mechanical properties
Phase Transfer CatalystsFacilitates reactions between different phasesIncreased reaction efficiency
Chemical IntermediatesUsed in synthesis of pharmaceuticalsVersatile applications in drug development
StudyFindingsReference
Polyurethane ProductionEnhanced foam properties with dimethylbenzylamine
Epoxy Resin FormulationOptimized cure times and hardness

Properties

IUPAC Name

N,N-dimethyl-1-(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9-4-6-10(7-5-9)8-11(2)3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOPKYRWYXCGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193533
Record name Benzenemethanamine, N,N,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4052-88-4
Record name N,N,4-Trimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4052-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N,N,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N,N,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, N,N,4-trimethyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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